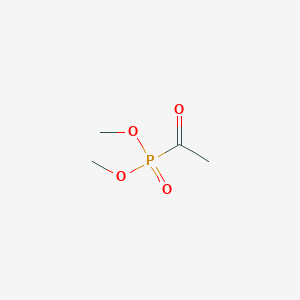
Dimethyl acetylphosphonate
概要
説明
Dimethyl acetylphosphonate is a useful research compound. Its molecular formula is C4H9O4P and its molecular weight is 152.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Dimethyl acetylphosphonate has been explored for its potential in developing novel therapeutic agents, particularly as a prodrug for enhancing the efficacy of antibiotics.
Case Study: Antibacterial Prodrugs
A study investigated the synthesis of peptidic enamide prodrugs of alkyl acetylphosphonates, including this compound. These prodrugs showed dramatic increases in activity against Gram-negative pathogens, specifically reducing the minimum inhibitory concentrations (MICs) against E. coli by up to 2000-fold compared to their parent compounds. The mechanism involved improved transport through bacterial membranes and subsequent hydrolysis to active metabolites .
| Prodrug | MIC (μM) | Fold Increase in Potency |
|---|---|---|
| Dehydrophos | 0.61 | 128 |
| Pro-hpAP | 0.02 | 1950 |
| Pro-BAP | 0.15 | 33 |
This highlights the potential of this compound derivatives in overcoming bacterial resistance.
Flame Retardants and Materials Science
This compound is utilized as an additive in the synthesis of flame-retardant materials. Its incorporation into unsaturated polyester resins enhances fire resistance due to its high phosphorus content.
Application in UV-Cured Epoxy Resins
Research indicates that incorporating this compound into UV-cured epoxy acrylates improves thermal stability and fire resistance, making it valuable for coatings and construction materials .
Chemical Agent Simulant
Another significant application of this compound is as a chemical agent simulant for testing protective performance in various scenarios, such as evaluating personal protective equipment (PPE) against chemical warfare agents. It serves as a safer alternative during training exercises without compromising realism .
Environmental Testing
This compound has been employed in environmental studies to assess the efficacy of sorbent membranes used for capturing chemical agents from air and water sources. Its properties allow for effective simulation of hazardous substances while ensuring safety during testing procedures.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antibacterial prodrugs |
| Materials Science | Flame retardants in polyester resins |
| Chemical Agent Simulant | Testing protective gear against chemical warfare agents |
| Environmental Testing | Assessing sorbent membranes for chemical capture |
化学反応の分析
Hydrolysis in Aqueous Solutions
DAP undergoes rapid hydrolysis in water, producing acetate and dimethylphosphonic acid as final products. This reaction is pH-dependent and proceeds via a hydrated carbonyl intermediate.
Kinetics and Mechanism
-
Rate Law : The reaction is first-order in both hydroxide ion concentration ([OH⁻]) and DAP concentration, with a second-order rate constant of at 25°C .
-
Half-Life : At pH 7 and 25°C, the half-life is approximately 3 seconds .
-
Activation Energy : Arrhenius analysis gives , with an activation enthalpy and entropy for the forward reaction .
Proposed Mechanism:
-
Hydration of DAP’s carbonyl group forms a tetrahedral hydrate.
-
Deprotonation generates a monoanionic intermediate.
-
Unimolecular cleavage of the P–O bond expels dimethylphosphonate, yielding acetate .
Table 1: Hydrolysis Rate Constants at Varying Temperatures
| Temperature (°C) | pH Range | |
|---|---|---|
| 5 | 6.5–7.0 | |
| 25 | 3.8–6.5 | |
| 35 | 4.5–6.5 | |
| 45 | 4.5–6.0 | |
| Data compiled from . |
Hemiketal Formation with Alcohols
In alcoholic solutions, DAP reacts with nucleophiles to form acylphosphonate hemiketals, a reversible process influenced by solvent and temperature .
Key Findings:
-
Equilibrium Constants : Hemiketal formation favors reactants at room temperature (e.g., with ethanol) .
-
Kinetic Isotope Effect : , indicating general acid catalysis in the forward direction .
-
Activation Parameters :
Table 2: Rate Constants for Hemiketal Formation with Alcohols
| Alcohol | ||
|---|---|---|
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Data from . |
Electronic Effects and Reactivity
The phosphonate group in DAP exerts a strong electron-withdrawing effect, which:
特性
CAS番号 |
17674-28-1 |
|---|---|
分子式 |
C4H9O4P |
分子量 |
152.09 g/mol |
IUPAC名 |
1-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C4H9O4P/c1-4(5)9(6,7-2)8-3/h1-3H3 |
InChIキー |
RJTQMWKXFLVXPU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)P(=O)(OC)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













